molecular formula C16H12Cl2O3 B1597757 3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylic acid CAS No. 385383-41-5

3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylic acid

Cat. No. B1597757
M. Wt: 323.2 g/mol
InChI Key: MUHBSEGNYYVDTK-UHFFFAOYSA-N
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Description

“3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylic acid” is a chemical compound with the molecular formula C16H12Cl2O3 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to an acrylic acid moiety via an ether linkage . The benzyl group is further substituted with two chlorine atoms .

Scientific Research Applications

Optoelectronic Properties in Dye-Sensitized Solar Cells

2-Cyano-3-[4-(diphenylamino)phenyl]acrylic acid is used in dye-sensitized solar cells (DSSC). Studies using RHF and DFT methods have explored its structural, optoelectronic, and thermodynamic properties, suggesting its potential as a nonlinear optical material (Fonkem et al., 2019).

Luminescence Properties in Polymer Synthesis

Tb3+-doped poly(acrylic acid) demonstrates significant luminescence properties, particularly when combined with ligands like 1,10-phenanthroline (Phen) or 2,2′-bipyridine (Bipy), enhancing Tb3+ emissions due to an antenna effect (Flores et al., 2006).

Solar Cell Applications

Organic sensitizers incorporating 3-{5-[N,N-bis(9,9-dimethylfluorene-2-yl)phenyl]-thiophene-2-yl}-2-cyano-acrylic acid have shown high efficiency in solar cell applications, exhibiting excellent photon to current conversion efficiency (Kim et al., 2006).

Catalyst in Acrylic Acid Production

Acrylic acid, having structural similarity with 3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylic acid, is used in the manufacture of various materials. Different catalysts, including Mo3VOx, have been studied for the partial oxidation of acrolein to acrylic acid, a key step in its production (Chen et al., 2013).

Photocrosslinkable Copolyesters

Phenylene bis(acrylic acid) can be incorporated into polyesters to form crosslinks upon photochemical reactions, an approach used in the fabrication of films and fibers (Vargas et al., 2000).

Fluorescent Probe for Cysteine Sensing

Acrylic acid 3-acetyl-2-oxo-2 H-chromen-7-yl ester (ACA) serves as an effective fluorescent probe for cysteine, with high selectivity and naked-eye detection capabilities (Dai et al., 2014).

Synthesis of Functional Polymers

Acrylamido boronic acids, important in creating functional polymers, have been synthesized with improved strategies to prevent unwanted polymerization (D'Hooge et al., 2008).

Ferroelectric Liquid Crystal Polymers

Acrylic acid derivatives like 4-[4-(n-acryloloxy-undecanyloxy)phenyl] benzoic acid have been used in the synthesis of fast-switching ferroelectric liquid crystal side chain polymers (Tsai et al., 1994).

Future Directions

The future directions of this compound are not clear from the available information. It is used in proteomics research , suggesting it may have applications in the study of proteins and their functions.

properties

IUPAC Name

(E)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O3/c17-13-5-4-12(15(18)9-13)10-21-14-6-1-11(2-7-14)3-8-16(19)20/h1-9H,10H2,(H,19,20)/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHBSEGNYYVDTK-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)OCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)OCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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